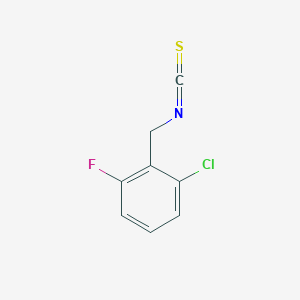
2-Chloro-6-fluorobenzyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H5ClFNS and a molecular weight of 201.65 g/mol . It is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate, can be achieved through several methods. One common approach involves the reaction of primary amines with carbon disulfide and subsequent treatment with an oxidizing agent . Another method includes the reaction of amines with thiophosgene or its derivatives .
For this compound, a typical synthetic route might involve the reaction of 2-Chloro-6-fluorobenzylamine with thiophosgene under controlled conditions to yield the desired isothiocyanate .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Chloro-6-fluorobenzyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-6-fluorobenzyl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Uniqueness
- Structural Features : The presence of chloro and fluoro substituents on the benzyl ring imparts unique chemical and biological properties to this compound .
- Biological Activity : It may exhibit distinct antimicrobial and anticancer activities compared to other isothiocyanates .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(isothiocyanatomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGRUYLWCJYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=S)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
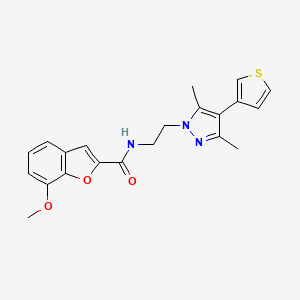
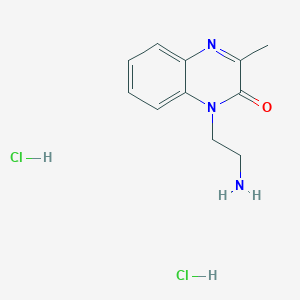
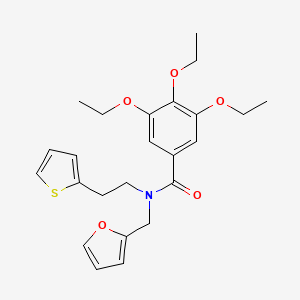
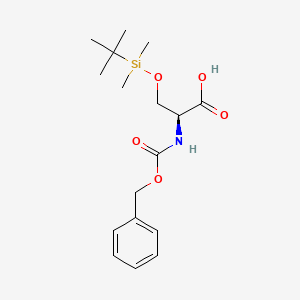
![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)
![4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2965053.png)
![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2965054.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)
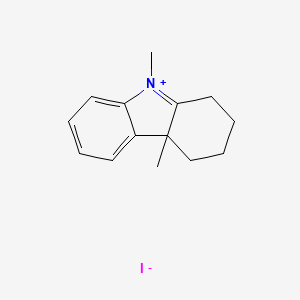
![3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2965058.png)
![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)
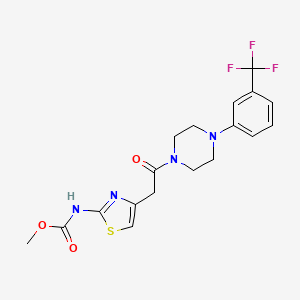
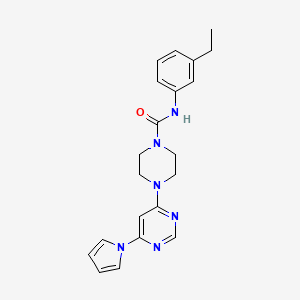
![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)
